molecular formula C19H14FNO3S B11088549 [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate

[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate

Cat. No.: B11088549
M. Wt: 355.4 g/mol
InChI Key: IXBKQOTVFWRPQK-UHFFFAOYSA-N
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Description

[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is a complex organic compound that features a quinoline moiety, a fluorophenyl group, and a sulfanylacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate typically involves multi-step organic reactions. One common approach is the esterification of quinolin-8-ylsulfanylacetic acid with 2-(4-fluorophenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain proteins, modulating their activity. The sulfanylacetate ester may also participate in covalent bonding with target molecules, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, [2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C19H14FNO3S

Molecular Weight

355.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-quinolin-8-ylsulfanylacetate

InChI

InChI=1S/C19H14FNO3S/c20-15-8-6-13(7-9-15)16(22)11-24-18(23)12-25-17-5-1-3-14-4-2-10-21-19(14)17/h1-10H,11-12H2

InChI Key

IXBKQOTVFWRPQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)OCC(=O)C3=CC=C(C=C3)F)N=CC=C2

Origin of Product

United States

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